2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide is a substituted heterocyclic compound [] and a potent and selective rearranged during transfection (RET) kinase inhibitor []. It serves as a crucial research tool in exploring RET kinase inhibition and its potential therapeutic applications, particularly for gastrointestinal disorders like irritable bowel syndrome (IBS) [].
While the provided abstracts do not specifically detail the synthesis of 2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide, they offer insights into the synthesis of similar compounds. The synthesis of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, structurally analogous to the compound , involves aryl-amination of 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide followed by ammonolysis []. This reaction sequence yields N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides, which then react with N-phenylthiourea to produce the final compounds [].
2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide acts as a gut-restricted RET kinase inhibitor []. It binds to the RET kinase, specifically as a pyridone hinge binder, effectively inhibiting its activity []. This inhibition of RET kinase signaling in the enteric nervous system is believed to normalize neuronal function, potentially alleviating symptoms associated with IBS [].
2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide, with the designation GSK3179106 [], has emerged as a potential therapeutic agent for treating IBS []. Its mechanism of action, specifically its gut-restricted RET kinase inhibition, makes it a promising candidate for normalizing neuronal function in the gastrointestinal tract and alleviating IBS symptoms [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2